5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a combination of indolinone and thioxothiazolidinone moieties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indolinone derivative, followed by the introduction of the thioxothiazolidinone ring. Key reagents include bromine for halogenation and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would generally follow similar steps as laboratory methods, scaled up with appropriate industrial equipment and safety measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties might be beneficial.
Mechanism of Action
The exact mechanism of action for 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
Uniqueness
What sets 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one apart from similar compounds is its specific combination of functional groups and the length of its alkyl chains. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C27H37BrN2O2S2 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H37BrN2O2S2/c1-3-5-7-8-9-10-11-12-13-14-18-30-26(32)24(34-27(30)33)23-21-19-20(28)15-16-22(21)29(25(23)31)17-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3/b24-23- |
InChI Key |
PHUBSDQJZVMGDP-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S |
Origin of Product |
United States |
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